

ASP4132: A Novel AMPK Activator Poised to Reshape Cancer Metabolism-Targeted Therapies

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Compound of Interest

Compound Name: ASP4132

Cat. No.: B3017707

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A Comparative Analysis of **ASP4132** Against Existing AMPK-Targeting Drugs for Researchers, Scientists, and Drug Development Professionals.

In the landscape of cancer therapeutics, targeting cellular metabolism has emerged as a promising strategy. A key regulator of cellular energy homeostasis is the AMP-activated protein kinase (AMPK), making it an attractive target for drug development.[1] This guide provides a comprehensive comparison of **ASP4132**, a novel and potent AMPK activator, with established AMPK-targeting agents, offering insights into its potential as a next-generation therapeutic.

ASP4132: A Potent, Orally Active AMPK Activator

ASP4132 is an orally active and potent small molecule activator of AMPK with an EC50 of 18 nM.[2][3] Preclinical studies have demonstrated its anti-cancer activity, including tumor regression in breast cancer xenograft mouse models.[2] Developed as a clinical candidate for the treatment of human cancer, **ASP4132** has undergone a Phase I clinical trial in patients with advanced solid tumors.

The primary mechanism of action of **ASP4132** involves the direct activation of AMPK. This activation triggers a cascade of downstream signaling events, most notably the inhibition of the mammalian target of rapamycin complex 1 (mTORC1) pathway, which is crucial for cell growth and proliferation.

Performance Comparison: **ASP4132** vs. Existing AMPK Activators

To provide a clear perspective on the standing of **ASP4132**, this section compares its performance metrics with other well-known direct and indirect AMPK activators.

Quantitative Performance Data

The following table summarizes the key in vitro efficacy parameters of **ASP4132** and other selected AMPK activators. It is important to note that direct comparisons of IC₅₀ values should be made with caution due to variations in the cancer cell lines and experimental conditions used across different studies.

Compound	Target/Mechanism	EC50 (AMPK Activation)	IC50 (Cancer Cell Line)	Cell Line	Reference
ASP4132	Direct AMPK Activator	18 nM	14 nM	MDA-MB-453 (Breast)	
>3 μ M	SK-BR-3 (Breast)				
Metformin	Indirect AMPK Activator (Complex I inhibitor)	N/A (Indirect)	5-30 mM (various)	Various	
AICAR	Direct AMPK Activator (AMP mimetic)	N/A (pro- drug)	0.5-3 mM (various)	LNCaP, PC3 (Prostate)	
A-769662	Direct AMPK Activator	0.8 μ M	Not widely reported for cancer	N/A	
GSK621	Direct AMPK Activator	Not specified	13-30 μ M	AML cell lines	
PF-06409577	Direct AMPK Activator	7 nM (α 1 β 1 γ 1)	Not widely reported for cancer	N/A	

In Vivo Efficacy

In a breast cancer xenograft mouse model, oral administration of **ASP4132** once daily for 21 days resulted in significant tumor growth inhibition and regression.

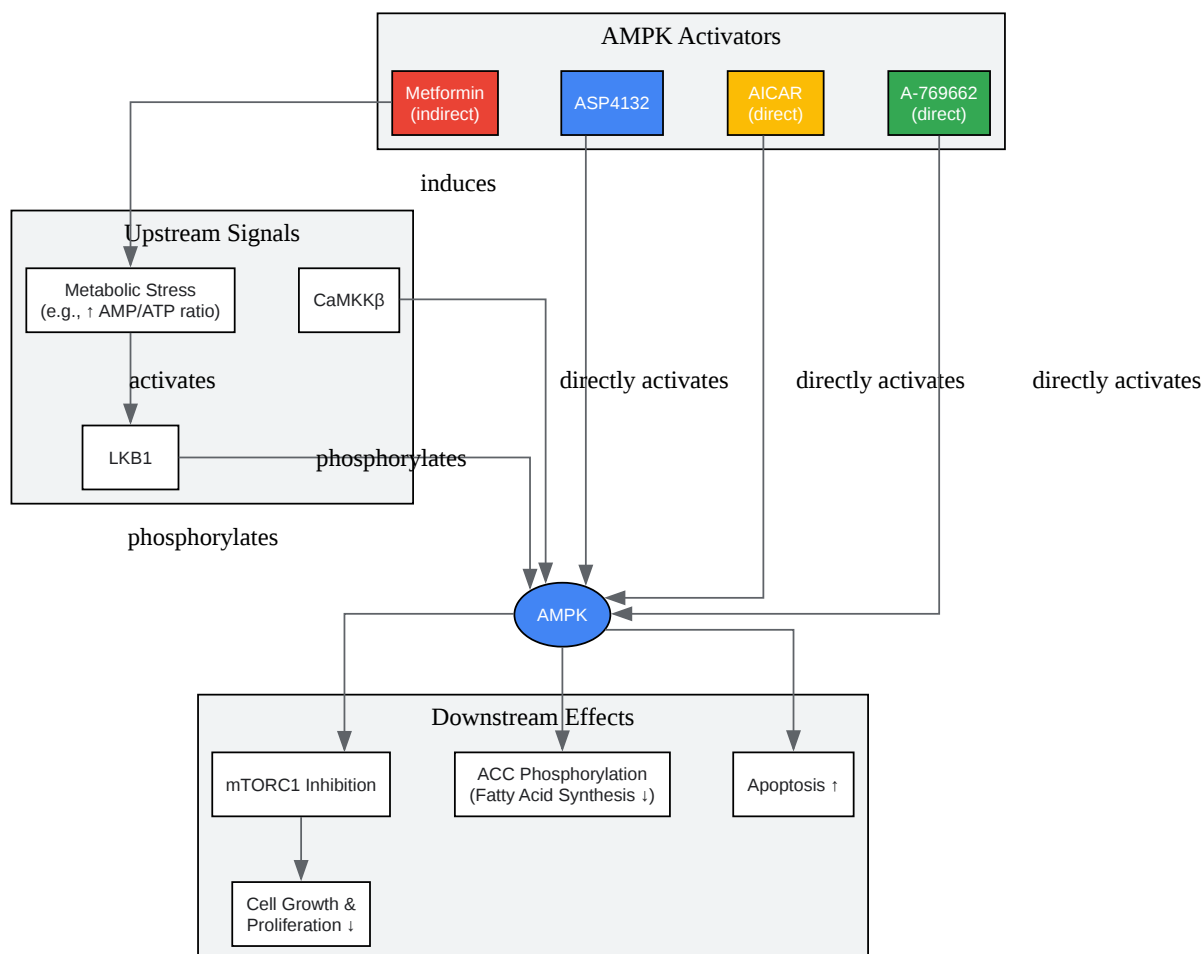
ASP4132 Dose (mg/kg)	Tumor Growth Inhibition (TGI)	Tumor Regression	Reference
1	29%	-	
2	-	26%	
4	-	87%	
8	-	96%	

Clinical Trial Insights

A first-in-human, Phase I dose-escalation and expansion study of **ASP4132** was conducted in 39 patients with treatment-refractory advanced solid tumors. The study revealed that **ASP4132** had limited clinical activity, and dose-limiting toxicities (DLTs), including fatigue, mental status changes, dizziness, and lactic acidosis, prohibited dose escalation. Stable disease was observed in 20.5% of patients. The pharmacokinetics of **ASP4132** in humans were characterized by high variability, with rapid absorption and slow elimination leading to accumulation.

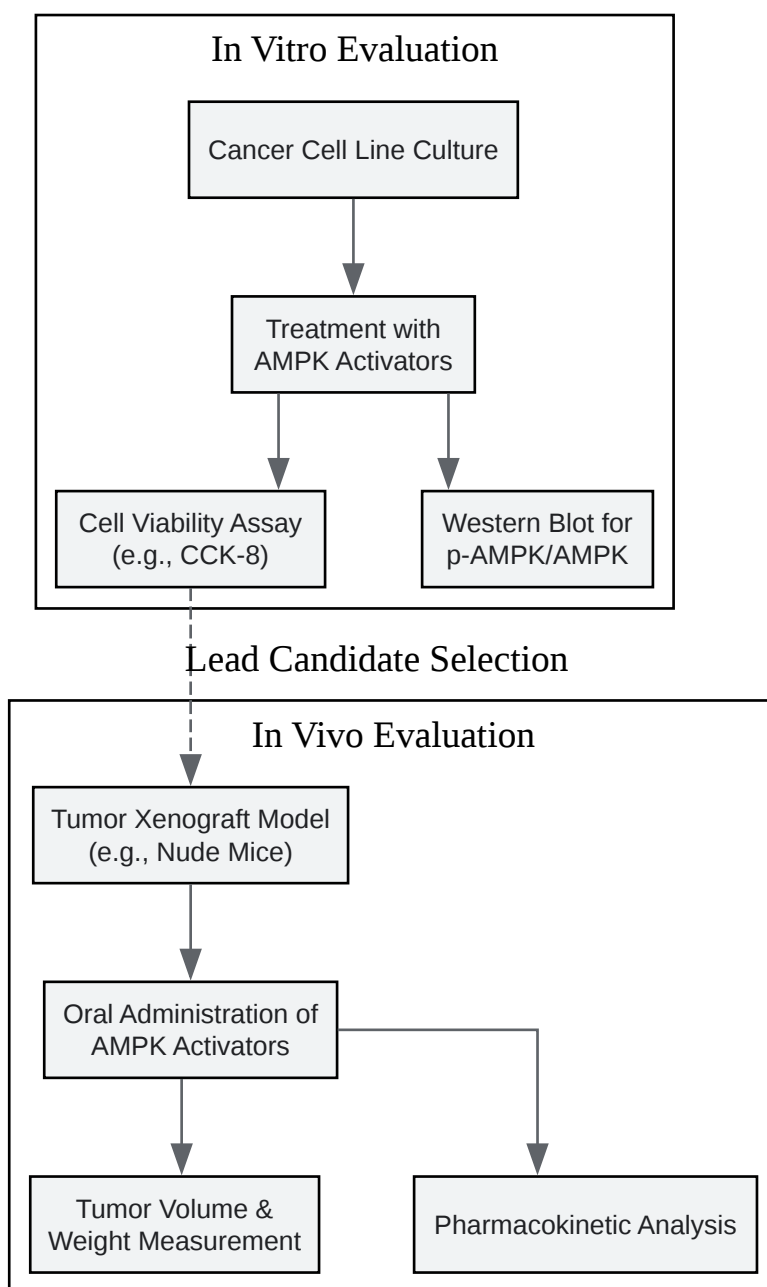
Signaling Pathways and Experimental Workflows

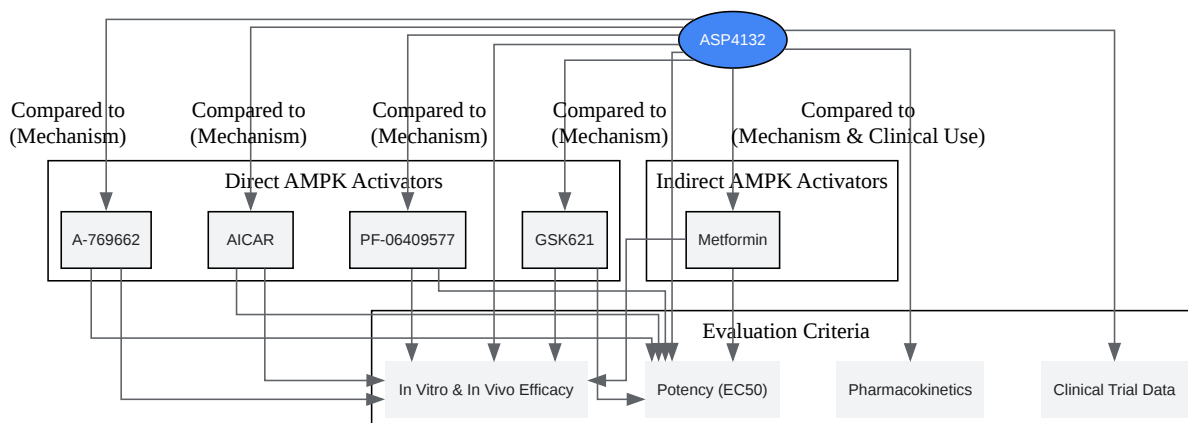
To visually represent the mechanisms and experimental processes discussed, the following diagrams have been generated using Graphviz.



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Fig. 1: Simplified AMPK signaling pathway and points of intervention by various activators.





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